N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(trifluoromethyl)phenyl]guanidine: is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a phenyl ring substituted with a trifluoromethyl group at the meta position. The guanidine moiety bridges these two aromatic systems, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(trifluoromethyl)phenyl]guanidine typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 4,6-dimethylpyrimidine, is synthesized through a condensation reaction involving acetaldehyde and formamide under acidic conditions.
Introduction of the Guanidine Group: The pyrimidine intermediate is then reacted with a guanidine derivative, such as N,N’-diisopropylcarbodiimide, in the presence of a suitable catalyst like palladium on carbon.
Coupling with the Phenyl Ring: The final step involves the coupling of the guanidine-substituted pyrimidine with 3-(trifluoromethyl)phenylboronic acid using a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(trifluoromethyl)phenyl]guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(trifluoromethyl)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced guanidine derivatives.
Substitution: Formation of substituted guanidine compounds with different functional groups.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(trifluoromethyl)phenyl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-N’-phenylguanidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(4,6-dimethylpyrimidin-2-yl)-N’-[4-(trifluoromethyl)phenyl]guanidine: The trifluoromethyl group is positioned at the para position, which may affect its reactivity and interaction with molecular targets.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(trifluoromethyl)phenyl]guanidine is unique due to the presence of the trifluoromethyl group at the meta position of the phenyl ring. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-[3-(trifluoromethyl)phenyl]guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c1-8-6-9(2)20-13(19-8)22-12(18)21-11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCWWXRTVRDOFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC(=C2)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94828-52-1 | |
Record name | N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[3-(trifluoromethyl)phenyl]guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94828-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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